1H-Benzotriazole, potassium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51126-65-9 |
|---|---|
Molecular Formula |
C6H4KN3 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
potassium;benzotriazol-1-ide |
InChI |
InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 |
InChI Key |
YAFMHFATKDXBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]N=N2.[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
**advanced Research Paradigms of 1h Benzotriazole, Potassium Salt: a Comprehensive Academic Outline**
Strategic Context of Benzotriazole (B28993) Derivatives in Contemporary Chemical Research
Benzotriazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in various fields of chemical research. nih.govgsconlinepress.com The foundational structure, a benzene (B151609) ring fused to a 1,2,3-triazole ring, provides a versatile scaffold for chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. gsconlinepress.comresearchgate.net Historically recognized for their exceptional utility as corrosion inhibitors, particularly for copper and its alloys, the applications of benzotriazole derivatives have expanded into numerous other domains. chemicalbook.comirowater.com
In medicinal chemistry, these derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. nih.govgsconlinepress.comresearchgate.net The ability of the benzotriazole nucleus to act as a bioisostere for other aromatic systems and its capacity to engage in various biological interactions make it a valuable pharmacophore in drug discovery. nih.gov Furthermore, benzotriazole derivatives serve as crucial intermediates in organic synthesis, facilitating the construction of complex molecules, including pharmaceuticals and agrochemicals. vulcanchem.com Their utility also extends to materials science, where they are incorporated into polymers and coatings to enhance thermal stability and confer specific functionalities. gsconlinepress.com The ongoing exploration of benzotriazole derivatives is driven by the desire to develop novel compounds with enhanced efficacy and a broader spectrum of applications, addressing contemporary challenges in medicine, industry, and environmental science. gsconlinepress.comresearchgate.net
Methodological Approaches to Investigating Potassium Salts of Heterocyclic Nitrogen Compounds
The investigation of potassium salts of heterocyclic nitrogen compounds, such as 1H-Benzotriazole, potassium salt, employs a range of sophisticated analytical and characterization techniques to elucidate their structural, chemical, and physical properties. The formation of the potassium salt significantly alters the compound's characteristics, most notably its solubility in polar solvents, which is a critical factor in many of its applications. ontosight.ai
A fundamental step in the investigation is the synthesis of the salt, which typically involves the deprotonation of the parent heterocyclic compound using a potassium base, such as potassium hydroxide (B78521). vulcanchem.com The resulting salt is then subjected to a battery of analytical methods.
Common Methodological Approaches:
| Analytical Technique | Purpose |
| Spectroscopic Methods | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure and confirm the position of the potassium ion relative to the heterocyclic ring. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups and changes in bond vibrations upon salt formation. nist.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule and assess its photophysical properties. nist.gov |
| Crystallographic Methods | |
| X-ray Diffraction (XRD) | To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information. |
| Thermal Analysis | |
| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | To evaluate the thermal stability and phase behavior of the salt. |
| Electrochemical Methods | |
| Cyclic Voltammetry & Electrochemical Impedance Spectroscopy (EIS) | To investigate the electrochemical properties, particularly relevant for applications such as corrosion inhibition. researchgate.net |
| Chromatographic Methods | |
| High-Performance Liquid Chromatography (HPLC) | For purification and to assess the purity of the synthesized salt. frontiersin.org |
These methodological approaches provide a comprehensive understanding of the properties of potassium salts of heterocyclic nitrogen compounds, which is essential for their rational design and application in various scientific and industrial fields.
Scope and Objectives of Advanced Academic Inquiry into the Compound
An advanced academic inquiry into this compound aims to build upon the existing knowledge base and explore new frontiers in its synthesis, characterization, and application. The primary objective is to develop a deeper understanding of the structure-property relationships that govern its chemical behavior and to harness this knowledge for the development of novel and improved technologies.
Key Research Objectives:
Synthesis and Structural Elucidation: To develop more efficient, environmentally benign, and scalable synthetic routes for this compound. vulcanchem.com This includes a thorough investigation of its solid-state structure through single-crystal X-ray diffraction to understand the coordination environment of the potassium ion and the intermolecular interactions.
Physicochemical Characterization: To conduct a comprehensive analysis of its physical and chemical properties, including solubility, thermal stability, and spectroscopic characteristics. This data is crucial for predicting its behavior in different environments and for quality control purposes. chemnet.com
Corrosion Inhibition Mechanisms: To perform detailed electrochemical and surface analysis studies to elucidate the mechanism of corrosion inhibition on various metal surfaces. vulcanchem.comresearchgate.net This involves identifying the nature of the protective film formed and its effectiveness under different corrosive conditions.
Applications in Organic Synthesis: To explore its utility as a reagent or catalyst in novel organic transformations. The nucleophilic nature of the benzotriazolide anion can be exploited in a variety of synthetic applications. vulcanchem.com
Computational Modeling: To employ quantum chemical calculations and molecular modeling to complement experimental findings. researchgate.net These computational studies can provide insights into the electronic structure, reactivity, and interaction mechanisms of the compound at a molecular level.
The successful achievement of these objectives will not only contribute to the fundamental understanding of this specific compound but also pave the way for the rational design of new benzotriazole-based materials with enhanced performance characteristics for a wide range of applications.
**synthetic Methodologies and Precursor Chemistry for 1h Benzotriazole, Potassium Salt**
Optimized Synthetic Routes and High-Yield Preparations
High-yield preparations of the benzotriazole (B28993) framework are well-established, with ongoing research focusing on improving efficiency and environmental compatibility.
In the pursuit of greener synthetic protocols, mechanochemistry, particularly liquid-assisted grinding (LAG), has emerged as a viable solvent-free method for reactions involving 1H-Benzotriazole. While not directly applied to the synthesis of the potassium salt itself, mechanochemical LAG reactions have been successfully used to create a series of coordination polymers and complexes. researchgate.netnih.gov In these processes, 1H-Benzotriazole acts as an aromatic ligand reacting with divalent 3d-transition metal chlorides. researchgate.netnih.gov This method highlights the potential for solid-state synthesis to generate novel benzotriazole-containing materials while minimizing solvent waste.
The following table summarizes representative complexes synthesized using this approach.
| Product | Reactants | Synthesis Method | Reference |
| [MnCl2(BtzH)2] | MnCl2, 1H-Benzotriazole (BtzH) | Liquid-Assisted Grinding (LAG) | nih.gov |
| [ZnCl2(BtzH)2]·BtzH | ZnCl2, 1H-Benzotriazole (BtzH) | Liquid-Assisted Grinding (LAG) | nih.gov |
| [CoCl2(BtzH)2]·BtzH | CoCl2, 1H-Benzotriazole (BtzH) | Liquid-Assisted Grinding (LAG) | nih.gov |
Table 1: Examples of 1H-Benzotriazole (BtzH) complexes prepared by mechanochemical methods.
The foundational synthesis of the 1H-Benzotriazole ring system is a high-yield process that aligns with several principles of green chemistry. The classic and most efficient route involves the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in aqueous acetic acid. orgsyn.orgijariie.comchemicalbook.comyoutube.com This reaction proceeds via the formation of a monodiazonium salt, which undergoes spontaneous intramolecular cyclization to form the stable triazole ring. ijariie.comyoutube.com
The key features of this synthesis are:
High Yield: The procedure reported by Damschroder and Peterson achieves yields in the range of 75–81%. orgsyn.org
Readily Available Precursors: o-Phenylenediamine and sodium nitrite are common industrial chemicals.
Aqueous Reaction Medium: The use of acetic acid and water as the solvent system is environmentally benign compared to many organic solvents. orgsyn.orgchemicalbook.com
The reaction can be summarized as follows: o-phenylenediamine + NaNO₂ / CH₃COOH → 1H-Benzotriazole + 2H₂O + NaCH₃COO
This one-pot synthesis is notable for its operational simplicity and efficiency, making it the preferred method for both laboratory and industrial-scale production of the benzotriazole precursor. orgsyn.org
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
Isotopically labeled versions of 1H-Benzotriazole are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. The synthesis of deuterated benzotriazoles has been specifically developed for these purposes. For instance, 1H-Benzotriazole-d₄, where the four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612), is used to track the transformation products in oxidation studies. acs.org The mass shift of the resulting products provides clear evidence for the reaction pathways. acs.org
Commercially available labeled compounds like 1H-Benzotriazole-4,5,6,7-d₄ serve as tracers and internal standards in various analytical applications, particularly in mass spectrometry. medchemexpress.com Synthetic methods for creating deuterated triazoles often involve using deuterated starting materials or solvents. For example, C-5 deuterated triazoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions where the terminal alkyne is treated with D₂O to install the deuterium atom at the C-5 position of the resulting triazole ring. nih.gov
Derivatization Strategies via the Potassium Salt Intermediate
The potassium salt of 1H-Benzotriazole is a key nucleophilic intermediate for a variety of derivatization reactions, allowing for functionalization at the nitrogen atoms or, through subsequent steps, the carbon atoms of the benzene ring.
The deprotonated benzotriazole anion is a potent nucleophile that readily attacks electrophiles. N-alkylation is commonly achieved by treating 1H-Benzotriazole with a base, such as potassium carbonate or sodium ethylate, to form the anionic intermediate in situ, followed by the addition of an alkyl halide. google.comajrconline.org This reaction typically produces a mixture of N-1 and N-2 isomers, the ratio of which can be influenced by the solvent, counter-ion, and the nature of the alkylating agent.
A representative N-alkylation reaction is the synthesis of N-1-ethylacetate derivative of benzotriazole, where 1H-Benzotriazole is reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate. ajrconline.org Similarly, N-acylation can be performed to yield N-acylbenzotriazoles, which are themselves stable and effective acylating agents for other substrates. organic-chemistry.orgjcchems.com
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | 1H-Benzotriazole, Ethyl chloroacetate, K₂CO₃ | N-1-ethylacetate derivative | ajrconline.org |
| N-Alkylation | 1H-Benzotriazole, 1-Bromobutane, Sodium ethylate | 1-n-butyl-1H-benzotriazole | google.com |
| N-Acylation | 1H-Benzotriazole, Carboxylic acid, PPh₃/TCICA | N-Acylbenzotriazole | organic-chemistry.org |
Table 2: Examples of N-functionalization reactions of 1H-Benzotriazole.
For functionalization of the carbon skeleton, a powerful strategy known as Directed ortho-Metalation (DoM) can be employed. wikipedia.orgorganic-chemistry.org In this methodology, the benzotriazole ring acts as a Directed Metalation Group (DMG). The reaction typically involves treating N-substituted 1H-Benzotriazole with a strong organolithium base, such as n-butyllithium. wikipedia.org The heteroatoms of the triazole ring coordinate to the lithium ion, directing the deprotonation to the closest available position on the benzene ring, which is the C-7 position.
The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the C-7 position. wikipedia.orgbaranlab.org This method provides highly regioselective access to C-functionalized benzotriazoles, which are difficult to obtain through traditional electrophilic aromatic substitution methods that tend to yield mixtures of isomers. wikipedia.org
**advanced Spectroscopic and Computational Elucidation of Electronic Structure and Bonding**
High-Resolution Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For benzotriazole (B28993) and its derivatives, NMR is particularly useful for studying the tautomeric equilibrium between the 1H and 2H forms. In the solid state and in solution, the 1H-benzotriazole tautomer is predominantly the more stable form. acs.org
While specific high-resolution solid-state NMR data for 1H-Benzotriazole, potassium salt is not extensively documented in the literature, studies on the parent compound, 1H-Benzotriazole, provide valuable insights. In solution, the tautomeric equilibrium can be influenced by the solvent. rsc.org For instance, a study of benzotriazole in various solvents using ¹H and ¹³C NMR allowed for the determination of equilibrium constants for the formation of N-1 and N-2 isomeric adducts with carbonyl compounds. rsc.org Generally, the N-1 isomer is favored, though this can be reversed in sterically hindered derivatives. rsc.org
Upon formation of the potassium salt, the proton on the triazole ring is removed, leading to the benzotriazolate anion. This eliminates the possibility of 1H-2H tautomerism. The NMR spectra of the potassium salt would therefore be expected to show a single set of signals corresponding to the anionic species, with the chemical shifts influenced by the delocalization of the negative charge across the N-N-N moiety and the interaction with the potassium cation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1H-Benzotriazole
| Nucleus | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in Acetone |
| ¹H NMR | ||
| H4/H7 | 7.95 | 7.95 |
| H5/H6 | 7.40 | 7.47 |
| ¹³C NMR | ||
| C4/C7 | 114.95 | Not Reported |
| C5/C6 | 126.11 | Not Reported |
| C3a/C7a | 138.92 | Not Reported |
Data sourced from publicly available spectral databases for the parent 1H-Benzotriazole compound. chemicalbook.com Specific data for the potassium salt may vary.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Intermolecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the bonding and intermolecular interactions within a compound. For this compound, these methods can probe the interactions between the benzotriazolate anion and the potassium cation, as well as interactions within the crystal lattice.
Studies on the parent 1H-Benzotriazole have identified characteristic vibrational modes. The FTIR spectrum shows prominent bands corresponding to C-H stretching and bending, as well as N-H and N=N vibrations within the triazole ring. acs.org In the case of the potassium salt, the absence of the N-H stretching band would be a key indicator of salt formation.
Raman spectroscopy has been used to study the orientation of benzotriazole on metal surfaces. In studies of surface-enhanced Raman scattering (SERS), it has been inferred that the benzotriazolate anion interacts with silver surfaces via the nitrogen atoms, adopting a perpendicular orientation. acs.org This suggests that the nitrogen atoms of the triazole ring are the primary sites of interaction, which would also be expected in the ionic bonding with the potassium cation in the salt. The interaction between the potassium ion and the anion can be further investigated using low-frequency Raman spectroscopy, which is sensitive to lattice vibrations and interionic modes. chemicalbook.com
Table 2: Key Vibrational Bands of 1H-Benzotriazole
| Wavenumber (cm⁻¹) | Assignment |
| ~3053 | C-H stretching |
| ~2848 | N-H stretching |
| ~1590 | C=C stretching of the benzene (B151609) ring |
| ~1247 | N=N bending |
| ~770 | C-H out-of-plane bending |
Data is for the parent 1H-Benzotriazole and serves as a reference. The spectrum of the potassium salt would notably lack the N-H stretching band.
X-ray Diffraction Studies of Crystalline this compound and its Cocrystals
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal XRD structure for this compound is not readily found in the surveyed literature, the crystal structures of the parent 1H-Benzotriazole and its cocrystals have been reported. These studies show that benzotriazole can form extensive hydrogen-bonding networks. researchgate.net
In the solid state, 1H-Benzotriazole exists with a planar structure, and the molecules are linked by intermolecular N-H···N hydrogen bonds. wikipedia.org For the potassium salt, the crystal structure would be dictated by the ionic interactions between the K⁺ cation and the benzotriazolate anion, as well as potential π-π stacking interactions between the aromatic rings. The potassium ion would likely coordinate with the nitrogen atoms of the triazole ring, which bear the negative charge. The precise coordination geometry and packing arrangement would require a dedicated single-crystal XRD study.
Cocrystals of benzotriazole with other molecules, such as p-hydroxybenzoic acid, have been synthesized and characterized, demonstrating the versatility of the benzotriazole scaffold in forming supramolecular assemblies. ontosight.ai
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure, molecular orbitals, and reactivity of molecules where experimental data may be limited.
DFT studies on the benzotriazolate anion reveal important aspects of its electronic configuration. researchgate.netresearchgate.net These calculations show that the negative charge is delocalized across the three nitrogen atoms of the triazole ring, which is consistent with the expected resonance stabilization.
The distribution of electron density and the resulting molecular electrostatic potential (MEP) are key to understanding the reactivity and intermolecular interactions of the benzotriazolate anion. DFT calculations can generate MEP maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface.
For the benzotriazolate anion, the MEP would show a region of significant negative potential (typically colored red) concentrated around the nitrogen atoms of the triazole ring. researchgate.net This negative region is the primary site for interaction with the positively charged potassium cation. The benzene ring would exhibit a more neutral or slightly negative potential due to the delocalized π-system. Understanding the electrostatic potential is crucial for predicting how the anion will interact with other species and for rationalizing the crystal packing forces.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For the benzotriazolate anion, the HOMO would be a π-orbital with significant contributions from the nitrogen atoms, reflecting the location of the highest electron density. The LUMO would be a π* anti-bonding orbital. DFT calculations on the anion radical of benzotriazole derivatives show that the singly occupied molecular orbital (SOMO), which is analogous to the HOMO in a closed-shell system, has significant density on the nitrogen atoms. nih.gov The HOMO-LUMO gap for the benzotriazolate anion is expected to be relatively large, indicating a stable electronic configuration due to the aromaticity of the system.
Table 3: Theoretical Electronic Properties of Benzotriazole Anion (Illustrative)
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -2.5 eV | Electron-donating ability |
| LUMO Energy | 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 eV | Chemical stability and reactivity |
| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |
These values are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G* level of theory). Actual values will vary based on the computational method and basis set used.*
**mechanistic Investigations of Reactivity and Reaction Pathways**
Nucleophilic and Electrophilic Reactivity Profiles of the Anion
The benzotriazolide anion exhibits a rich and varied reactivity profile, capable of acting as both a nucleophile and, in derivatized forms, participating in electrophilic reactions.
As a nucleophile, the deprotonated benzotriazole (B28993) anion is a weak base (the pKa of its conjugate acid, 1H-benzotriazole, is 8.2) but an effective nucleophile. chemicalbook.com The anion possesses three nitrogen atoms, each with a lone pair of electrons, making it a multidentate nucleophile. Alkylation reactions, for instance, with agents like methyl sulfate (B86663) or methyl halides, typically yield a mixture of 1-methyl- and 2-methylbenzotriazole, demonstrating the nucleophilic character of the N1 and N2 positions. chemicalbook.com The reaction of the benzotriazole anion with formaldehyde (B43269) and primary aliphatic amines showcases its nucleophilic addition capabilities, leading to various adducts depending on the stoichiometry and reaction conditions. rsc.org Furthermore, derivatives of benzotriazole are instrumental in peptide synthesis, where 1-hydroxy-benzotriazole (HOBt) esters are potent acylating agents, showcasing the enhanced reactivity of the triazole moiety in nucleophilic acyl substitution reactions. nih.gov
While the anion itself is nucleophilic, benzotriazole can be incorporated into molecules that act as electrophiles. For instance, N-acylbenzotriazoles serve as excellent electrophilic acylating agents. More complex derivatives, such as 2-N-(4'-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides, have been studied to quantify their electrophilic reactivities. researchgate.net The kinetics of their reactions with various nitroalkyl anions have been used to determine their electrophilicity parameters (E), which correlate with Hammett substituent constants. researchgate.net This demonstrates that the electrophilic character of the benzotriazole system can be systematically tuned by modifying its substitution pattern. researchgate.net
Kinetic and Thermodynamic Studies of Key Transformations
Quantitative studies on the kinetics and thermodynamics of reactions involving the benzotriazole moiety provide fundamental insights into its reactivity. Kinetic investigations into the electrophilic reactions of substituted dinitrobenzotriazole oxides with nitroalkyl anions in aqueous solutions have yielded second-order rate constants. researchgate.net These studies allow for the determination of electrophilicity parameters according to the linear free enthalpy relationship log k (20 °C) = sN (E+N). researchgate.net For a series of these electrophiles, the determined E values ranged from -9.72 to -11.78, providing a quantitative measure of their reactivity. researchgate.net
A notable correlation has been observed between the electrophilicity parameters (E) of these benzotriazole derivatives and their pKa values for σ-complexation, with an excellent linear relationship (r²=0.9962) being reported. researchgate.net This relationship underscores the link between the kinetic and thermodynamic aspects of these reactions. However, for other series of benzotriazole derivatives, the plot of E versus pKa has been shown to be nonlinear, indicating more complex structure-reactivity relationships. researchgate.net
Catalytic Roles and Mechanisms of Action
The unique electronic properties of the benzotriazole scaffold have led to its application in various catalytic systems, from organocatalysis to transition metal catalysis.
Organocatalysis Mediated by the Benzotriazole Anion
While more commonly known as a synthetic auxiliary, benzotriazole and its derivatives have emerged as effective organocatalysts. Benzotriazolium salts, for example, have been introduced as a class of bench-stable and efficient N-centered Lewis acid catalysts. acs.org These catalysts have demonstrated high activity in promoting allylic and Nazarov cyclization reactions, which involve hydroxyl and carbonyl activation, respectively. acs.org Their catalytic efficacy is attributed to their moderate Lewis acidity, which is sufficient to promote the desired transformation without causing decomposition of the reactants. acs.org Furthermore, benzotriazole has been shown to catalyze the transamidation of carboxamides with amines through hydrogen bond activation. acs.org
Ligand Applications in Transition Metal Catalysis and Metal-Organic Frameworks
Benzotriazole and its derivatives are highly effective ligands in transition metal-catalyzed reactions due to their thermal stability, low cost, and versatile electronic properties, acting as both strong electron donors and acceptors. rsc.orgresearchgate.net They have been successfully employed as bidentate ligands in a wide array of copper- and palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, C-N, and C-S coupling reactions. researchgate.netscilit.comdntb.gov.ua For instance, 1-(hydroxymethyl)-1H-benzotriazole has served as an efficient ligand in the copper-catalyzed Ullmann coupling for the synthesis of benzoxazoles and benzothiazoles. researchgate.net The N=N donor ability of the benzotriazole ring enhances the bidentate character of designed ligands, facilitating catalytic transformations. researchgate.net
In the realm of materials science, the potassium salt of benzotriazole and its derivatives are valuable precursors for the synthesis of metal-organic frameworks (MOFs). researchgate.netacs.orgrsc.orgresearchgate.net These frameworks, which consist of metal ions or clusters coordinated to organic ligands, have applications in gas storage, separation, and catalysis. Benzotriazolate-based MOFs have shown promise as solid-state electrolytes due to their high stability and tunable coordination environments. acs.org For example, a copper-based MOF constructed with a tritopic tris-benzotriazole ligand exhibited high ionic conductivities for both lithium and sodium ions. acs.org Furthermore, a potassium-based MOF synthesized from perylene-3,4,9,10-tetracarboxylate has been demonstrated as a humidity actuator. nih.gov Another example is a cadmium(II)-based MOF with benzothiadiazole units that functions as a luminescent sensor. mdpi.com
Photochemical and Electrochemical Reaction Pathways
The behavior of benzotriazole under photochemical and electrochemical conditions has been a subject of investigation, particularly in the context of its environmental fate and its potential in synthetic chemistry.
Photochemical Pathways
Benzotriazole can be degraded by UV irradiation, particularly at a pH below 7. nih.gov Laboratory studies have shown that UV treatment can significantly reduce the concentration of benzotriazole in aqueous solutions. nih.gov The photodegradation process involves the transformation of benzotriazole into other compounds, with aniline (B41778) and phenazine (B1670421) being identified as metabolites. nih.gov The direct photochemical half-lives of benzotriazole and its derivatives under simulated sunlight are in the range of 1.3 to 1.8 days. rsc.org These compounds react rapidly with hydroxyl radicals, which are formed in the presence of dissolved organic matter and sunlight. rsc.org
Mechanistically, the photolysis of benzotriazoles is believed to proceed through the initial extrusion of molecular nitrogen, which generates a 1,3-diradical intermediate. nih.gov This highly reactive intermediate can then undergo various transformations, including intermolecular cycloaddition with alkenes or alkynes to form indoles and dihydropyrrolo[3,4-b]indoles. nih.gov More recently, visible-light-photocatalysis has been used to drive a denitrogenative/radical 1,3-shift of benzotriazole to generate an aromatic amine radical, which can then be used to construct complex heterocyclic scaffolds. rsc.org
Below is a table summarizing the photochemical degradation kinetics of benzotriazole.
| Parameter | Value | Reference |
| Direct Photochemical Half-Life | 1.3 - 1.8 days | rsc.org |
| Reaction with Hydroxyl Radicals | 8.3 to 12 × 10⁹ M⁻¹ s⁻¹ | rsc.org |
| UV Degradation (320 mWs/cm²) | ~65% reduction | nih.gov |
| UV Degradation (1070 mWs/cm²) | ~90% reduction | nih.gov |
| Direct Photolysis Quantum Yield (pH 7) | 0.051 | researchgate.net |
Electrochemical Reaction Pathways
The electrochemical behavior of benzotriazole is relevant to its application as a corrosion inhibitor and in the development of electrocatalysts. Trimetallic benzotriazole-5-carboxylate MOFs have been investigated as efficient electrocatalysts for the oxygen evolution reaction (OER). rsc.org The enhanced catalytic performance of these materials is attributed to the synergistic effect between the unsaturated coordinated metal sites (e.g., Co, Fe, Ni), which facilitates the nucleophilic attack of hydroxide (B78521) ions to form adsorption intermediates. rsc.org
**coordination Chemistry and Supramolecular Assemblies Involving the Compound**
Complexation Behavior with Main Group and Transition Metal Ions
The benzotriazolide anion, derived from 1H-Benzotriazole, potassium salt, exhibits a rich coordination chemistry with both main group and transition metal ions. The deprotonated triazole ring acts as a potent ligand, capable of binding to metal centers through its nitrogen atoms.
Research has demonstrated the formation of coordination complexes with a variety of dipositive transition metal ions. For instance, complexes with the general composition ML·nH₂O, where M can be Mn(II), Ni(II), Cu(II), Cd(II), Zn(II), and Co(II), have been synthesized and characterized. In these complexes, the benzotriazolide ligand can act in different coordination modes, including as a mononegative or binegative ligand, and can adopt tridentate or bridging tetradentate coordination. Furthermore, complexes with other transition metals such as lead(II) and uranyl(VI) (UO₂²⁺) have also been reported.
The potassium ion itself, as a main group metal, forms a polymeric coordination structure with a carboxylate-functionalized benzotriazole (B28993) derivative. In the compound poly[μ2-aqua-bis[μ4-2-(1H-1,2,3-benzotriazol-1-yl)acetato]dipotassium], each K⁺ ion is seven-coordinated by oxygen atoms from the carboxylate groups and a bridging water molecule, as well as a nitrogen atom from the benzotriazole group, resulting in a distorted mono-capped octahedral geometry. nih.gov This demonstrates the ability of the benzotriazolide moiety to coordinate with alkali metals, forming stable, extended structures.
The benzotriazole ligand and its derivatives have also been established as efficient ligands in metal-catalyzed cross-coupling reactions, particularly with copper and palladium. ontosight.aihoneywell.com This highlights the ability of the benzotriazolide system to form stable and catalytically active complexes with these transition metals. Zinc(II) also forms well-defined complexes with benzotriazole derivatives, such as tetrahedral and octahedral complexes with 1-methylbenzotriazole, where the ligand coordinates through a nitrogen atom of the triazole ring. nih.gov
Table 1: Examples of Metal Complexes with Benzotriazole-Derived Ligands
| Metal Ion | Complex Composition | Ligand | Coordination Mode | Reference |
| Mn(II), Ni(II), Cu(II), Cd(II), Zn(II), Co(II) | ML·nH₂O | Potassium 3-(benzotriazole-1-carbonylmethyl)-dithiocarbazate | Mononegative or binegative; tridentate or bridging tetradentate | |
| Pb(II), UO₂(VI) | ML₂·2H₂O | Potassium 3-(benzotriazole-1-carbonylmethyl)-dithiocarbazate | Not specified | |
| K⁺ | [K₂(C₈H₆N₃O₂)₂(H₂O)]n | 2-(1H-1,2,3-benzotriazol-1-yl)acetate | N and O donors | nih.gov |
| Zn(II) | [Zn(NO₃)₂(Mebta)₂] | 1-methylbenzotriazole | Monodentate N-donor | nih.gov |
Crystal Engineering and Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rigid structure and versatile coordination capabilities of the benzotriazolide ligand make it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). pinpools.com These materials are of significant interest due to their tunable porous structures and potential applications in gas storage, catalysis, and separation.
The ability of the benzotriazolide moiety to bridge metal centers is fundamental to the formation of extended networks. An example is the two-dimensional coordination polymer formed by potassium ions and a carboxylated benzotriazole derivative, where the carboxylate groups act as bridging ligands. nih.gov This demonstrates how functionalization of the benzotriazole core can be used to direct the self-assembly of specific polymeric architectures.
Furthermore, benzotriazole-based ligands have been successfully employed in the synthesis of MOFs. For instance, a MOF based on benzotriazole-5-carboxylate has been developed as an efficient electrocatalyst. vulcanchem.com The structure of this MOF contains unsaturated coordinated metal centers and one-dimensional channels, which are key features for its catalytic activity. vulcanchem.com The introduction of benzotriazole-based ligands into MOF structures can provide additional uncoordinated nitrogen atoms, which can enhance interactions within the framework, such as π–π stacking and Lewis acid-base interactions. nih.gov The thermal stability and structural diversity of MOFs can be tuned by the choice of the metal ion and the specific benzotriazole-derived ligand used in the synthesis. researchgate.net
Table 2: Examples of Coordination Polymers and MOFs with Benzotriazole-Based Ligands
| Material Type | Ligand | Metal Ion(s) | Key Structural Feature | Application/Property | Reference |
| Coordination Polymer | 2-(1H-1,2,3-benzotriazol-1-yl)acetate | K⁺ | Two-dimensional layer | Structural characterization | nih.gov |
| MOF | Benzotriazole-5-carboxylate | Co(II), Fe(II), Ni(II) | Unsaturated coordinated metal centers, 1D channels | Electrocatalyst for oxygen evolution reaction | vulcanchem.com |
| MOF | Not specified | Not specified | Tunable porous crystalline structures | Potential for electrochemical energy storage | researchgate.net |
| Energetic MOF | 5-Carboxylato-3,4-dinitropyrazole (related azole) | K⁺ | Three-dimensional framework | Thermostable explosive | |
| Zeolitic Imidazolate Framework (ZIF) | Benzotriazole-containing ligand | Not specified | Extra uncoordinated nitrogen atoms | Improved π–π and Lewis acid-base interactions | nih.gov |
Anion Recognition and Host-Guest Chemistry
The concepts of anion recognition and host-guest chemistry are centered around the design of molecules (hosts) that can selectively bind to other molecules or ions (guests). While specific studies focusing on this compound as a primary host for anion recognition are not extensively documented, the structural features of the benzotriazole moiety suggest its potential in this area. The triazole ring can participate in hydrogen bonding, which is a key interaction in anion binding.
Furthermore, the general principles of host-guest chemistry have been demonstrated with related heterocyclic compounds. For example, benzimidazolium-based ionic liquids have been shown to form inclusion complexes with cyclodextrins, where the alkyl chain of the guest is encapsulated within the host's cavity. nih.gov While the benzotriazole ring itself was not encapsulated in these specific examples, it highlights the potential for designing host-guest systems based on similar aromatic heterocyclic cores. The benzotriazole unit has been incorporated into larger supramolecular architectures like cavitands, which are known for their ability to encapsulate guest molecules.
Ligand Design and Rational Synthesis of Novel Coordination Compounds
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of complexes with tailored properties for applications in catalysis, materials science, and medicine. This compound, serves as a valuable precursor in this endeavor due to the versatile binding capabilities of the benzotriazolide anion.
The synthesis of novel coordination compounds often begins with the selection of a suitable ligand that can impose a desired coordination geometry and electronic environment on the metal center. Benzotriazole and its derivatives are attractive in this regard due to their thermal stability, well-defined donor properties, and the potential for functionalization. ontosight.aihoneywell.com The potassium salt is particularly useful as it provides a convenient source of the deprotonated benzotriazolide anion, which can readily react with a wide range of metal precursors. The synthesis of a derivative, 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt, for instance, involves the reaction of 1H-Benzotriazole with a pentyloxy compound in the presence of a base like potassium hydroxide (B78521) to form the potassium salt.
The design of benzotriazole-based ligands can be tailored for specific purposes. For example, by introducing different substituents onto the benzene (B151609) ring, the electronic properties and steric bulk of the ligand can be modulated. This, in turn, influences the properties of the resulting metal complexes. An illustration of this principle is the synthesis of halogen-substituted benzotriazole derivatives as potential inhibitors for human protein kinase CK2, where the substitution pattern on the benzene ring was found to be a key determinant of binding affinity. pinpools.com
The synthesis of new coordination compounds using benzotriazole often involves straightforward reaction pathways. For example, the reaction of a metal salt with the benzotriazole ligand in a suitable solvent can lead to the formation of the desired complex. The use of the potassium salt of benzotriazole can facilitate these reactions by eliminating the need for an additional base to deprotonate the ligand.
**applications in Advanced Materials Science and Functional Systems**
Precursor Chemistry for Polymeric Materials and Coatings
The utility of 1H-Benzotriazole, potassium salt in the realm of polymer science is an area of specialized research. While benzotriazole (B28993) and its derivatives are known to be incorporated into polymer structures to enhance thermal stability, UV resistance, and other properties, the specific role of the potassium salt as a direct precursor in polymerization is not extensively documented in mainstream polymer chemistry literature.
There is limited to no direct scientific literature available that specifically describes the use of this compound as a conventional polymerization initiator or chain transfer agent. Polymerization initiators are substances that start a chain reaction, and common examples include peroxides and azo compounds that generate free radicals upon decomposition. calibrechem.comsawaint.comresearchgate.net Chain transfer agents are used to control the molecular weight of polymers. google.comresearchgate.netresearchgate.net
While the benzotriazolate anion, readily available from its potassium salt, is a nucleophile, its application in initiating anionic polymerization or acting as a chain transfer agent is not a widely reported or standard method. Research has explored the polymerization of benzotriazole itself to create conjugated polymers for applications in organic electronics. acs.org Additionally, other potassium salts, such as potassium persulfate and potassium ethylxanthate, are well-known polymerization initiators and chain transfer agents, respectively. calibrechem.comsawaint.comresearchgate.netresearchgate.net However, the direct analogous use of this compound for these purposes is not established in the reviewed literature.
The incorporation of the benzotriazole moiety into polymer backbones or as side chains is a more documented area of research for creating functional polymers. These benzotriazole-containing polymers are investigated for a variety of applications, including as proton conductors for fuel cells and in the development of materials for organic solar cells. researchgate.netunc.edu The synthesis of such polymers often involves the chemical modification of monomers containing the benzotriazole group, which can be synthesized using 1H-Benzotriazole. researchgate.net The potassium salt could potentially be used in the synthesis of these monomers, for example, through nucleophilic substitution reactions where the benzotriazolate anion displaces a leaving group. However, the primary focus in the literature is on the properties of the final functional polymer rather than the specific role of the potassium salt as a polymerization precursor. The ring-opening chemistry of benzotriazoles is also an active area of research for synthesizing various nitrogen-containing heterocyclic compounds and ortho-amino arene derivatives, which could serve as monomers for novel polymers. nih.govresearchgate.netresearchgate.netacs.org
Role in Corrosion Inhibition Mechanisms: Focus on Surface Chemistry and Interface Phenomena
The most significant and well-documented application of 1H-Benzotriazole and its salts in materials science is as a corrosion inhibitor, particularly for copper and its alloys. The potassium salt, by providing the active benzotriazolate anion, plays a crucial role in forming a protective barrier on the metal surface. This inhibition is a complex process involving adsorption and the formation of a stable, thin film at the metal-corrosive environment interface.
The mechanism of corrosion inhibition by benzotriazole and its derivatives is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process can be understood through various adsorption isotherms, with the Langmuir adsorption isotherm frequently being a good fit for the experimental data. acs.orgresearchgate.neteuropa.eu This suggests the formation of a monolayer of the inhibitor on the metal surface.
The adsorption can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and metal atoms). researchgate.neteuropa.eu In the case of benzotriazole on copper, it is widely accepted that a chemical bond is formed between the nitrogen atoms of the triazole ring and the copper surface atoms, leading to the formation of a stable Cu-BTA complex. This complex forms a polymeric film that is responsible for the excellent corrosion protection. The deprotonated form of benzotriazole, the benzotriazolate anion, readily supplied by the potassium salt, is crucial for this chemisorption process. researchgate.net The structure of the adsorbed film has been proposed to be a complex polymer of [Cu(I)BTA].
Table 1: Adsorption Characteristics of Benzotriazole-based Inhibitors
| Inhibitor System | Metal | Corrosive Medium | Adsorption Isotherm Model | Key Findings |
| Benzotriazole | Copper | Sulphuric Acid | Langmuir, Frumkin | Adsorption is dependent on inhibitor concentration and temperature. acs.orgunc.edu |
| Benzimidazole Derivatives | Steel | HCl | Langmuir | Both physisorption and chemisorption are involved. europa.eu |
| Benzotriazole | Stainless Steel | Sulphuric Acid | Langmuir | Efficient inhibition with up to 97% efficiency. acs.org |
| Benzotriazole Derivatives | Nano Zn-Al-O | Water | Freundlich | Chemical adsorption dominates the process. researchgate.net |
This table is generated based on data from various studies on benzotriazole and its derivatives to illustrate common findings in adsorption behavior.
The corrosion inhibition efficiency of benzotriazole and its salts can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. This enhancement is often attributed to the stabilization of the protective film or co-adsorption of the different inhibitor molecules.
For instance, studies have shown a synergistic effect between 5-methyl-1H-benzotriazole (a derivative of benzotriazole) and potassium sorbate (B1223678) or gelatin in acidic sulphate solutions for copper corrosion. sigmaaldrich.com The presence of these co-inhibitors leads to a greater inhibition efficiency than the sum of the individual inhibitors. Similarly, a synergistic effect has been observed between benzotriazole and potassium molybdate (B1676688) in protecting both copper and ruthenium in chemical mechanical planarization (CMP) slurries. google.comresearchgate.net The molybdate ions are believed to modify the surface and support the adsorption of the benzotriazole film, making it more compact and protective. Halide ions, such as iodide from potassium iodide (KI), have also been shown to enhance the inhibition efficiency of organic inhibitors by promoting their adsorption on the metal surface. researchgate.net
Table 2: Synergistic Corrosion Inhibition with Benzotriazole Derivatives
| Primary Inhibitor | Synergistic Agent | Metal | Corrosive Medium | Observed Effect |
| 5-Methyl-1H-benzotriazole | Potassium Sorbate | Copper | Acidic Sulphate | Significant increase in inhibition efficiency. sigmaaldrich.com |
| 5-Methyl-1H-benzotriazole | Gelatin | Copper | Acidic Sulphate | Enhanced protective film formation. sigmaaldrich.com |
| Benzotriazole | Potassium Molybdate | Copper, Ruthenium | KIO4-based slurry | Mitigated galvanic corrosion and improved surface passivation. google.comresearchgate.net |
| Polypropylene Glycol | Potassium Iodide | Mild Steel | H2SO4 | Inhibition efficiency increased from 83.8% to 98.7%. researchgate.net |
This table presents examples of synergistic inhibition involving benzotriazole derivatives and other compounds, based on findings from the cited literature.
A variety of advanced analytical techniques are employed to study the mechanism of corrosion inhibition by this compound and to characterize the protective film formed on the metal surface.
Electrochemical Techniques:
Potentiodynamic Polarization: This technique is used to determine the corrosion rate and to understand whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., oxygen reduction) reaction, or both (mixed-type inhibitor). acs.orgresearchgate.netsigmaaldrich.comgoogle.com Studies on benzotriazole and its derivatives often show them to be mixed-type inhibitors. researchgate.netsigmaaldrich.com
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the properties of the inhibitor film and the kinetics of the corrosion process. An increase in the charge transfer resistance and a decrease in the double-layer capacitance are typically observed in the presence of an effective inhibitor like benzotriazole, indicating the formation of a protective film that hinders the corrosion process. acs.orgeuropa.eugoogle.com
Surface Characterization Techniques:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the presence of an effective inhibitor, the surface appears much smoother and less damaged compared to the uninhibited surface. researchgate.neteuropa.eugoogle.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. It is used to confirm the presence of the inhibitor film and to elucidate the nature of the chemical bonding between the inhibitor and the metal. google.comresearchgate.net
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface at the nanoscale, allowing for the characterization of the roughness and the thickness of the protective inhibitor film. researchgate.net
These techniques, when used in combination, provide a comprehensive understanding of the corrosion inhibition mechanism of this compound, from the initial adsorption on the surface to the formation of a stable and protective film.
Electrochemical Energy Storage and Conversion Applications
While research into the specific use of this compound in electrochemical energy storage is still in its nascent stages, the known properties of benzotriazole and its derivatives suggest potential applications as electrolyte components and electrode surface modifiers. Benzotriazoles are recognized for their ability to form stable interfaces on metal surfaces, a critical aspect in battery and supercapacitor technology.
As an electrolyte component , the addition of benzotriazole derivatives to electrolytes in lithium-ion batteries has been shown to enhance performance by creating a stable solid electrolyte interphase (SEI) on the electrodes. This SEI layer is crucial for preventing the degradation of the electrolyte and improving the cycling stability and lifespan of the battery. Although direct studies on the potassium salt in potassium-ion batteries are limited, the principle remains relevant. The presence of the potassium cation in this compound could potentially influence the ionic conductivity and transport properties of potassium-ion electrolytes, a key area of research for post-lithium-ion battery technologies.
As an electrode surface modifier , the strong affinity of the benzotriazole molecule for metal surfaces, particularly copper, can be exploited. In energy conversion systems, such as fuel cells or certain types of batteries, modifying the electrode surface can enhance catalytic activity, improve stability, and prevent corrosion. The formation of a protective, self-assembled monolayer of benzotriazole on an electrode can passivate the surface against unwanted side reactions while potentially facilitating desired electrochemical processes. The potassium salt form may offer advantages in terms of solubility and ease of application in aqueous or polar organic electrolytes used in these systems.
Interactive Data Table: Potential Roles of this compound in Energy Storage
| Application Area | Potential Role | Anticipated Benefit |
| Potassium-Ion Batteries | Electrolyte Additive | Formation of a stable SEI, improved cycling stability. |
| Supercapacitors | Electrode Surface Modifier | Enhanced electrode stability, reduced corrosion. |
| Fuel Cells | Corrosion Inhibitor for Bipolar Plates | Increased lifespan and performance of the fuel cell stack. |
It is important to note that extensive experimental data specifically validating the performance of this compound in these applications is not yet widely available in peer-reviewed literature. The above points are based on the established functions of benzotriazole and its derivatives in related systems.
Development of Sensors and Probes (Non-Biological)
The development of chemical sensors and probes for the detection of specific ions and molecules is a critical area of materials science. The structure of this compound suggests its potential utility in the design of non-biological sensors, particularly for metal ions and as a component in corrosion monitoring systems.
The benzotriazole moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. This property can be harnessed to create chemosensors . A sensor molecule incorporating the benzotriazole unit could exhibit a detectable change in its optical (colorimetric or fluorescent) or electrochemical properties upon binding with a target metal ion. While specific research on the potassium salt for this purpose is sparse, the fundamental principle of using the benzotriazole group for ion recognition is well-established. For instance, derivatives of benzotriazole have been investigated for the selective detection of ions like copper (Cu²⁺) and aluminum (Al³⁺). The potassium salt could serve as a precursor for creating such sensors or could itself be part of a sensing membrane.
Another significant application lies in the development of corrosion sensors . Given the established role of benzotriazoles as effective corrosion inhibitors, they can be integrated into sensing systems that monitor the onset and progression of corrosion in real-time. A sensor could be designed where the interaction of the benzotriazole component with a metal surface under corrosive conditions leads to a measurable change in an electrical or optical signal. The potassium salt's solubility could facilitate its incorporation into hydrogel-based or coating-based sensor platforms.
Interactive Data Table: Research on Benzotriazole Derivatives in Sensing Applications
| Sensor Type | Target Analyte | Principle of Detection | Reference Compound(s) |
| Fluorescent Chemosensor | Al³⁺ | Change in fluorescence upon ion binding. | Benzothiazole-based probe |
| Corrosion Sensor | Copper Corrosion | Formation of a protective film altering electrochemical properties. | Benzotriazole |
Further research is necessary to fully explore and realize the potential of this compound in these advanced sensing applications. The existing body of knowledge on benzotriazole chemistry provides a strong foundation for future investigations in this area.
**advanced Analytical Methodologies for Detection and Quantification in Complex Matrices**
Chromatographic Separation Techniques with Advanced Detection
Chromatographic techniques, particularly when coupled with advanced mass spectrometry detectors, are the cornerstone for the trace analysis of benzotriazoles in environmental samples. These methods offer high sensitivity and selectivity, which are crucial for distinguishing between different benzotriazole (B28993) derivatives and quantifying them at low concentrations.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) has proven to be a powerful tool for the analysis of benzotriazoles in complex samples like airport stormwater. mdpi.com This technique provides enhanced separation capacity and sensitivity compared to conventional gas chromatography-mass spectrometry (GC-MS). mdpi.com A headspace solid-phase microextraction (HS-SPME) method coupled with GCxGC-TOF-MS has been developed and optimized for determining benzotriazoles, achieving low method detection limits (MDL) and method quantification limits (MQL) in the range of 0.0042 to 0.0062 µg/L and 0.012 to 0.019 µg/L, respectively. mdpi.com The high resolving power of GCxGC is particularly beneficial for separating isomers like 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which can be challenging with other methods. wright.edumdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another widely employed technique for the determination of benzotriazoles in various matrices, including water and human urine. acs.orgacs.orgresearchgate.net LC-MS/MS methods offer the advantage of analyzing polar and non-volatile compounds without the need for derivatization, which is often required for GC analysis. researchgate.netnih.gov These methods have demonstrated high sensitivity, with instrumental detection limits as low as 2 pg. nih.gov For instance, an LC-MS/MS method was successfully used to determine benzotriazole and its derivatives in municipal wastewater, with quantification limits ranging from 10 ng/L in groundwater to 25 ng/L in untreated wastewater after solid-phase extraction (SPE). nih.govexlibrisgroup.com The use of high-resolution mass spectrometry, such as LTQ FT Orbitrap MS, further enhances the accuracy of identification and quantification of benzotriazoles in environmental samples. kwrwater.nlresearchgate.net
The following table summarizes the performance of various chromatographic methods for benzotriazole analysis:
Table 1: Performance of Chromatographic Methods for Benzotriazole Analysis
| Technique | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HS-SPME-GCxGC-TOF-MS | Airport Stormwater | HS-SPME | MDL: 0.0042-0.0062 µg/L; MQL: 0.012-0.019 µg/L | mdpi.com |
| LC-MS/MS | Municipal Wastewater | Direct Injection | Instrumental Detection Limit: 2 pg | nih.gov |
| LC-MS/MS | Groundwater/Wastewater | SPE | LOQ: 10 ng/L (Groundwater); 25 ng/L (Wastewater) | nih.govexlibrisgroup.com |
| LC-LTQ FT Orbitrap MS | Drinking Water | SPE | LOQ: 0.01-0.03 µg/L | kwrwater.nl |
| GC-MS/MS | Water and Biosolids | SPE/PLE | MDL: 0.29-14.1 ng/L (Water); 0.33-8.23 ng/g (Biosolids) | nih.gov |
| DLLME-GC-MS | Water | DLLME | LOQ: 0.007-0.080 ng/mL | nih.govresearchgate.net |
Spectroscopic Quantification in Non-Biological Systems
Spectroscopic methods, particularly UV-Vis spectroscopy, offer a rapid and cost-effective approach for the quantification of benzotriazoles in non-biological systems, such as industrial process streams. process-insights.comprocess-insights.com This technique is based on the principle that conjugated and aromatic molecules, like benzotriazole, absorb light in the UV-Vis region of the electromagnetic spectrum. process-insights.comprocess-insights.com
By measuring the UV absorbance of a series of standard solutions of known benzotriazole concentration, a calibration model can be developed. process-insights.comprocess-insights.com This model can then be used to determine the concentration of benzotriazole in unknown samples based on their UV spectrum. process-insights.comprocess-insights.com Fiber-optic based UV-Vis spectroscopy systems allow for real-time, in-situ monitoring of benzotriazole concentrations in industrial settings, reducing the need for manual sampling and laboratory analysis. process-insights.comprocess-insights.com For aqueous solutions of benzotriazole, a strong linear correlation (R² = 0.999) has been observed between absorbance at 305 nm and concentration up to 0.15% w/w, with a standard error of calibration of 0.002% w/w. process-insights.com
Theoretical studies using density functional theory (DFT) have been employed to understand the UV-Vis spectra of benzotriazole and its derivatives, providing insights into the electronic transitions responsible for the observed absorbance. nih.govrsc.org These studies help in interpreting experimental spectra and can aid in the development of more selective spectroscopic methods. nih.gov
Electrochemical Detection Methods
Electrochemical methods present a promising alternative for the detection of benzotriazoles, offering advantages such as simplicity, speed, and cost-effectiveness, making them suitable for on-site analysis. nih.gov The electrochemical behavior of benzotriazole has been investigated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). nih.govbenthamopenarchives.comresearchgate.net
The electrochemical reduction of benzotriazole is an irreversible, two-electron process that is dependent on pH. nih.gov Studies on glassy carbon electrodes have shown a clear reduction peak in acidic media, with the process being diffusion-controlled. benthamopenarchives.com The development of modified electrodes, such as those based on carbon nanomaterials, has led to improved sensitivity and lower detection limits. nih.gov For instance, screen-printed electrodes (SPEs) based on carbon nanofibers have achieved detection limits as low as 0.4 mg L⁻¹ for both 1H-benzotriazole and 5-methyl-1H-benzotriazole. nih.gov
More recent developments have focused on fabricating highly sensitive electrochemical sensors. A sensor based on a nanocomposite of Strontium-doped LaCoO₃ (LSCO) has demonstrated a very low limit of detection (LOD) of 0.01 µM and a wide linear range for benzotriazole detection. digitellinc.com This sensor also exhibited excellent selectivity, stability, and reproducibility, with successful application in real-world samples like pond water and human urine. digitellinc.com Electrochemical methods have also been utilized to study the formation of protective benzotriazole films on metal surfaces, which is relevant to its application as a corrosion inhibitor. researchgate.netrsc.org
The following table presents key findings from electrochemical studies on benzotriazole:
Table 2: Electrochemical Detection of Benzotriazole
| Electrode/Sensor | Technique | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|
| Screen-Printed Carbon Nanofiber Electrode | DPV | 0.4 mg/L | Irreversible electrochemical reduction. | nih.gov |
| Glassy Carbon Electrode | CV | > 60 mg/L | Diffusion-controlled reduction in acidic media. | nih.govbenthamopenarchives.com |
| Sr doped LaCoO₃ Nanocomposite Sensor | Electrochemical Sensing | 0.01 µM | High sensitivity, selectivity, and stability. | digitellinc.com |
| Platinum Electrode with Co(III) Complexes | LSV, DPV, CV | 11.3 - 16.6 nM (for guanine (B1146940) detection using benzimidazole/benzothiazole-based sensors) | Demonstrates the potential of benzotriazole derivatives in sensor development. | rsc.org |
**environmental Fate and Transformation Studies of the Compound**
Degradation Pathways by Advanced Oxidation Processes (e.g., Ozonation)
Advanced Oxidation Processes (AOPs) are recognized as effective methods for degrading recalcitrant organic contaminants like 1H-Benzotriazole from water. researchgate.net These processes generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which initiate the breakdown of the BTA molecule. nih.govnih.gov
Ozonation: The reaction between ozone (O₃) and BTA is influenced by factors like pH and water temperature, with the degradation rate increasing at higher pH values and temperatures. nih.gov The degradation involves both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. nih.govacs.orgresearchgate.net The presence of hydroxyl radical scavengers, such as tert-Butyl alcohol, can inhibit the removal of BTA, confirming the significant role of •OH in the oxidation process. nih.govacs.org
A proposed mechanism for the direct reaction with ozone involves an initial attack on the benzo-moiety of the BTA molecule, leading to the formation of a primary ozonide and subsequent intermediates. acs.orgacs.org This pathway ultimately results in the cleavage of the benzene (B151609) ring, forming products such as 1,2,3-triazole-4,5-dicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarbaldehyde. nih.govacs.orgacs.org The reaction involving hydroxyl radicals leads to the formation of hydroxylated intermediates like 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.gov These can be further oxidized to products including 4,7-dihydroxy-1H-benzotriazole and 4,7-dione-1H-benzotriazole. nih.gov
Other Advanced Oxidation Processes:
Sulfate Radical-Based AOPs (SR-AOPs): Using thermally activated persulfate (PS) to generate sulfate radicals has proven effective in degrading BTA. nih.gov The degradation is enhanced at alkaline pH and higher temperatures. nih.govresearchgate.net The reaction kinetics are influenced by the water matrix; for instance, chloride ions at low concentrations (<10 mM) can promote the reaction, while higher concentrations inhibit it. nih.gov
UV/Chlorination: This process combines UV irradiation with chlorination to generate both hydroxyl radicals and reactive chlorine species. researchgate.net It has been shown to be an effective method for eliminating BTA, with studies identifying various transformation byproducts resulting from hydroxylation and coupling reactions. researchgate.net
•OH-Based AOPs: The reaction of BTA with hydroxyl radicals is extremely fast. nih.govresearchgate.net Theoretical calculations and experimental results show that addition reactions are the primary pathway, leading to the formation of hydroxylated products. nih.gov
| Oxidant Species | Process | Rate Constant (k) | Temperature | Reference |
|---|---|---|---|---|
| Molecular Ozone (O₃) | Ozonation | 20.18 L·(mol·s)⁻¹ | Not Specified | nih.gov |
| Hydroxyl Radical (•OH) | Ozonation | > 6.2 x 10⁹ M⁻¹s⁻¹ | Not Specified | researchgate.net |
| Theoretical Calculation | 8.26 × 10⁹ M⁻¹s⁻¹ | 298 K | nih.gov | |
| Sulfate Radical (SO₄•⁻) | Thermally Activated Persulfate | Temperature-dependent (95-fold increase from 30°C to 70°C) | 30-70°C | researchgate.net |
Detection and Quantification in Environmental Water Samples
The accurate detection and quantification of BTA in environmental samples are crucial for monitoring its prevalence and assessing the efficacy of treatment processes. Various analytical techniques have been developed for this purpose, with liquid chromatography coupled with mass spectrometry being the most common. researchgate.net
Analytical Methods:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for determining BTA concentrations in water samples. researchgate.netnih.gov It offers high sensitivity and selectivity. Methods often involve solid-phase extraction (SPE) to preconcentrate the analytes from water matrices like groundwater, surface water, and wastewater, allowing for very low detection limits. nih.govcapes.gov.br Automated on-line SPE systems further streamline the process. capes.gov.br
Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods are also used, though BTA can produce asymmetric peaks. researchgate.net This technique has been employed to separate and quantify isomers like 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which may not be separated by LC methods. wright.edu Ultrasound-assisted emulsification microextraction is a sample preparation method used with GC-MS. nih.gov
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is used for both the quantification of BTA and the identification of its transformation products in water. researchgate.netnih.gov
Concentrations of BTA in municipal wastewater have been reported in the microgram per liter (µg/L) range. nih.govnih.gov Studies have tracked BTA through the urban water cycle, from treated wastewater to surface water and finally to bank filtrate used for drinking water production, highlighting its persistence. nih.gov
| Analytical Method | Sample Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS with SPE | Groundwater | 10 ng/L | Not Specified | nih.gov |
| LC-MS/MS with SPE | Untreated Wastewater | 25 ng/L | Not Specified | nih.gov |
| LC-QTOF-MS with PES microextraction | Water Samples | 0.005 - 0.100 µg/L | Not Specified | researchgate.net |
| GC-MS with UAE microextraction | Wastewater | 0.003 - 0.116 µg/L | 0.001 - 0.035 µg/L | nih.gov |
| LC-MS/MS | Wastewater | 0.011 - 0.050 µg/L | 0.004 - 0.017 µg/L | nih.gov |
Interaction with Environmental Matrices and Sorption Behavior
The transport and fate of BTA in the environment are significantly influenced by its interaction with solid matrices such as soils and sediments. Sorption processes can retard its movement through the subsurface, affecting its potential to contaminate groundwater.
Sorption to Soil and Sediments: Batch experiments have been conducted to investigate the sorption of BTA to various soils. researchgate.net The sorption process is typically rapid initially and then slows as available sorption sites decrease. researchgate.net The amount of BTA sorbed is influenced by several factors:
Soil Properties: The organic carbon content of soil is a key factor, with sorption generally increasing with higher organic content. researchgate.net
pH: The solution pH affects both the chemical form of BTA (which has a pKa around 8.6) and the surface charge of soil particles. researchgate.net Maximum sorption has been observed when the solution pH is near the pKa value of BTA. researchgate.net
Cations: The presence of cations can influence sorption. For instance, Ca²⁺ has been shown to promote BTA sorption to soil, while Na⁺ has a less obvious effect. researchgate.net
Sorption data for BTA are often fitted to isotherm models to describe the equilibrium between the sorbed and aqueous phases. The Freundlich isotherm model has been found to fit the sorption data well, indicating a heterogeneous surface and nonlinear sorption. researchgate.netnih.gov The pseudo-second-order kinetic model has been successful in describing the adsorption kinetics, suggesting that chemical adsorption is a dominant mechanism. researchgate.netnih.gov Hydrogen bonding is considered a primary mechanism for the surface adsorption of BTA. nih.gov
The interaction of the potassium cation (K⁺) with soil is also a well-studied phenomenon. Potassium can be adsorbed to soil particles, and its availability is affected by the ratios of other cations in the soil water and on exchange sites. researchgate.netspu.edu.iq High concentrations of potassium from sources like wastewater can increase soil fertility but may also impact soil structure over the long term. researchgate.net
| Sorption Model | Parameter | Finding | Reference |
|---|---|---|---|
| Kinetics | Pseudo-second-order | The model fits the kinetic data well, indicating chemisorption is dominant. | researchgate.netnih.gov |
| Isotherm | Freundlich | This model provides a good fit for equilibrium sorption data, suggesting nonlinear sorption. | researchgate.netnih.gov |
| Langmuir | The Langmuir constant (K_L) values can indicate the potential for adsorbed potassium to become non-exchangeable. | spu.edu.iq | |
| Influencing Factors | pH | Maximum sorption is observed when the solution pH is near the pKa of BTA (~8.6). | researchgate.net |
| Cations | Ca²⁺ promotes BTA sorption, while Na⁺ has a negligible effect. | researchgate.net |
**future Research Directions and Emerging Paradigms for 1h Benzotriazole, Potassium Salt**
Integration into Advanced Smart Materials and Responsive Systems
The inherent properties of the benzotriazole (B28993) moiety, particularly its ability to coordinate with metal ions and participate in non-covalent interactions, make 1H-Benzotriazole, potassium salt an intriguing candidate for the development of advanced smart materials. These materials are designed to respond to external stimuli such as light, pH, or the presence of specific analytes. Future research is anticipated to focus on the following:
Stimuli-Responsive Polymers: Incorporating this compound into polymer matrices could lead to materials that exhibit changes in their physical or chemical properties in response to specific triggers. For instance, the potassium salt's ability to interact with metal ions could be harnessed to create polymers that swell, shrink, or alter their optical properties in the presence of certain metals.
Self-Healing Materials: The reversible nature of the coordination bonds between benzotriazole and metal ions is a key feature that could be exploited in the design of self-healing coatings and materials. Research in this area would involve embedding microcapsules containing this compound into a material. Upon damage, these capsules would rupture, releasing the salt to form a protective, healing layer over the affected area.
Photoresponsive Systems: The benzotriazole ring possesses inherent photochemical properties that could be modulated by the presence of the potassium salt. Future investigations may explore the development of photo-switchable systems where the binding and release of the potassium salt from a surface or a polymer matrix can be controlled by light, leading to applications in targeted delivery and sensor technology.
Exploration of Novel Catalytic Transformations and Sustainable Synthesis Routes
While this compound is often utilized for its protective properties, its potential as a catalyst or a ligand in catalytic systems is an emerging area of interest. Concurrently, there is a strong drive towards developing more environmentally friendly methods for its synthesis.
Catalysis: The nitrogen-rich triazole ring in this compound can act as a ligand for transition metals, potentially leading to novel catalysts for organic transformations. Research could focus on exploring its use in cross-coupling reactions, C-H activation, and asymmetric synthesis. The potassium salt's solubility characteristics may offer advantages in certain solvent systems. ontosight.ai
Sustainable Synthesis: Traditional synthetic routes for benzotriazole derivatives can involve harsh reagents and generate significant waste. Future research will likely prioritize the development of sustainable alternatives. One promising approach is the use of microwave-assisted synthesis . nih.gov This technique can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents. nih.gov Another avenue of exploration is biocatalysis , employing enzymes to carry out specific steps in the synthesis, which can lead to highly selective and environmentally benign processes. The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt, for example, typically involves a nucleophilic substitution reaction in the presence of a base like potassium hydroxide (B78521) to form the salt. Optimizing this process using sustainable methods is a key future goal.
Computational Design and Predictive Modeling of Functional Derivatives
Computational chemistry is becoming an indispensable tool in the design and development of new molecules with tailored properties. For this compound and its derivatives, computational approaches can accelerate the discovery of new applications and provide fundamental insights into their mechanisms of action.
Density Functional Theory (DFT) Studies: DFT calculations are being used to investigate the electronic structure and reactivity of benzotriazole derivatives. researchgate.net These studies can predict parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's ability to donate or accept electrons and thus its effectiveness as a corrosion inhibitor. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how inhibitor molecules interact with metal surfaces. jmaterenvironsci.com For this compound, MD simulations can model the adsorption process on various metal surfaces, helping to elucidate the formation of the protective film and predict the binding energy between the inhibitor and the metal. researchgate.netjmaterenvironsci.com
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. jmaterenvironsci.comresearchgate.net By developing QSAR models for benzotriazole derivatives, researchers can predict the corrosion inhibition efficiency of new, unsynthesized compounds, thereby streamlining the design process for more effective inhibitors. researchgate.net These models often incorporate a range of molecular descriptors related to hydrophobicity, electronic properties, and steric factors. researchgate.net
Table 1: Computational Methods in the Study of Benzotriazole Derivatives
| Computational Method | Application in Benzotriazole Research | Key Parameters Investigated |
| Density Functional Theory (DFT) | Predicting reactivity and inhibition efficiency. researchgate.net | HOMO energy, LUMO energy, energy gap (ΔE), electronegativity (χ). researchgate.net |
| Molecular Dynamics (MD) | Simulating adsorption on metal surfaces. jmaterenvironsci.com | Binding energy, adsorption configuration, interaction energies. researchgate.netjmaterenvironsci.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of new derivatives. researchgate.net | Molecular weight, logP, dipole moment, polarizability. researchgate.net |
Advanced In-Situ and Operando Characterization Techniques in Mechanistic Studies
To gain a deeper understanding of how this compound functions, particularly in applications like corrosion inhibition, it is crucial to study the system under real-world conditions. Advanced in-situ and operando techniques allow researchers to observe molecular-level processes as they happen.
In-Situ Atomic Force Microscopy (AFM): AFM can be used to visualize the formation of the protective film of benzotriazole derivatives on a metal surface in real-time and with nanoscale resolution. mdpi.comsemanticscholar.org This allows for the direct observation of how the inhibitor molecules adsorb and organize on the surface. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed information about the vibrational modes of molecules adsorbed on a metal surface. mdpi.comsemanticscholar.org In the context of this compound, SERS can be used to identify the specific orientation of the molecule on the surface and to study the nature of the chemical bonds formed between the inhibitor and the metal. mdpi.com
In-Situ Electrochemical Techniques: Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are vital for studying the effectiveness of corrosion inhibitors under electrochemical control. researchgate.netresearchgate.net When combined with other in-situ methods, they provide a comprehensive picture of the inhibition mechanism. The electrochemical degradation of benzotriazole has also been studied to understand its environmental fate. wur.nl
The combination of these advanced analytical techniques will continue to provide unprecedented insights into the mechanisms governing the performance of this compound, paving the way for the rational design of next-generation functional materials and systems.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1H-Benzotriazole derivatives, including its potassium salt?
To optimize synthesis, systematically vary catalysts, solvents, pH, and temperature. For example:
- Catalysts : Use sulfate-based catalysts (e.g., 1H-Benzotriazole sulfate) to improve reaction efficiency .
- Solvents : Water is preferred for its cost-effectiveness and safety, but pH must be maintained at ~6 to avoid side reactions .
- Temperature : Reactions at 25°C for 15 minutes yield intermediate products, while higher temperatures (e.g., 205°C) are needed for purification steps .
- Characterization : Confirm purity via HPLC (≥99.0%) or GC (≥98.0%) to meet analytical standards .
Q. How can researchers accurately quantify 1H-Benzotriazole, potassium salt, in environmental samples?
Use targeted analytical methods such as:
- Liquid Chromatography-QTOF-MS : For high-resolution identification in complex matrices like wastewater .
- Direct Injection Methods : Ensure calibration accounts for matrix effects, which can underestimate removal efficiency (RE) by ~10% in non-target analyses .
- HPTLC/AMD Multi-Wavelength Scans : Effective for distinguishing 1H-Benzotriazole from structural analogs (e.g., tolyltriazole) in environmental extracts .
Q. What are the primary environmental reservoirs of 1H-Benzotriazole and its salts?
1H-Benzotriazole is persistent and detected in:
- Aquatic Systems : Surface water, sediments, and wastewater effluent due to industrial discharge .
- Human Activity : Released via corrosion inhibitors, antifreeze, and pharmaceutical synthesis .
- Monitoring : Use EPA CompTox Chemistry Dashboard for exposure data and Hazardous Substances Data Bank for toxicity profiles .
Advanced Research Questions
Q. How do degradation pathways of this compound, vary under UV/persulfate treatment?
- Mechanism : UV-activated persulfate generates sulfate radicals (SO₄•⁻), which degrade 1H-Benzotriazole via hydroxylation and ring-opening pathways .
- Byproducts : Monitor intermediates like benzotriazole quinones using LC-MS. Toxicity assays (e.g., Vibrio fischeri) are critical, as some byproducts may retain bioactivity .
- Optimization : Adjust persulfate concentration and UV intensity to balance degradation efficiency (~90%) with energy costs .
Q. How can researchers reconcile discrepancies in removal efficiency (RE) data for 1H-Benzotriazole in wastewater studies?
- Matrix Effects : Non-target analyses underestimate RE by 10% due to matrix interference in influent vs. effluent . Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for this .
- Statistical Validation : Apply t-tests (95% confidence level) to compare target vs. non-target datasets. For 1H-Benzotriazole, prioritize target methods due to its susceptibility to matrix effects .
Q. What synthetic strategies leverage this compound, as a reactive intermediate?
- Leaving Group : Replace potassium with electrophiles (e.g., alkyl halides) to form C-N bonds in heterocyclic synthesis .
- Anion Precursor : Use its high solubility in polar solvents for nucleophilic substitutions in asymmetric catalysis .
- Case Study : In energetic salt synthesis, metathesis reactions with pyrazole or imidazole cations yield thermally stable complexes (e.g., decomposition >205°C) .
Q. How does the environmental persistence of this compound, influence its regulatory status?
- EPA Guidelines : Under 40 CFR §721.1750, significant new use rules (SNURs) require reporting for environmental release exceeding thresholds .
- Risk Mitigation : Pair degradation studies (e.g., UV/persulfate) with computational models (EPI Suite) to predict bioaccumulation and inform regulatory limits .
Methodological Notes
- Data Sources : Prioritize NIST Chemistry WebBook for thermodynamic properties and peer-reviewed journals (e.g., Chemical Engineering Journal) for mechanistic studies .
- Contradictions : Address matrix effect discrepancies in wastewater analyses by cross-validating target/non-target methods .
- Safety : Follow OSHA standards for handling benzotriazole derivatives, including PPE and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
